molecular formula C11H20INO4 B8097195 (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester

(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester

Cat. No.: B8097195
M. Wt: 357.19 g/mol
InChI Key: XWZVZCLLGVPGFH-QMMMGPOBSA-N
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Description

(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is an organic compound that features a butyric acid backbone with an ethyl ester group, an iodine atom, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-4-iodobutyric acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or thiols.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.

Major Products

    Substitution: Formation of (S)-2-(Boc-amino)-4-azidobutyric acid ethyl ester.

    Deprotection: Formation of (S)-2-amino-4-iodobutyric acid ethyl ester.

    Hydrolysis: Formation of (S)-2-(Boc-amino)-4-iodobutyric acid.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis, where the configuration of the product is crucial.

Biology

    Peptide Synthesis: Incorporated into peptides to study protein interactions and functions.

    Labeling: The iodine atom can be used for radiolabeling, aiding in imaging studies.

Medicine

    Drug Development: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.

    Prodrug Design: The ester group can be hydrolyzed in vivo to release the active drug.

Industry

    Material Science: Used in the synthesis of novel materials with specific properties, such as polymers with unique mechanical or chemical characteristics.

Mechanism of Action

The mechanism by which (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester exerts its effects depends on its application. In drug development, it may act by interacting with specific enzymes or receptors, altering their activity. The Boc group protects the amino functionality during synthesis, ensuring selective reactions at other sites. Upon deprotection, the free amino group can participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Boc-amino)-4-bromobutyric acid ethyl ester: Similar structure but with a bromine atom instead of iodine.

    (S)-2-(Boc-amino)-4-chlorobutyric acid ethyl ester: Contains a chlorine atom instead of iodine.

    (S)-2-(Boc-amino)-4-fluorobutyric acid ethyl ester: Features a fluorine atom in place of iodine.

Uniqueness

    Reactivity: The iodine atom in (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a versatile intermediate.

    Radiolabeling: The iodine atom allows for radiolabeling, which is not possible with the other halogens, providing unique applications in imaging and diagnostics.

This compound’s unique combination of a Boc-protected amino group, an ethyl ester, and an iodine atom makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZVZCLLGVPGFH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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